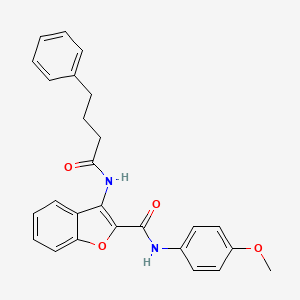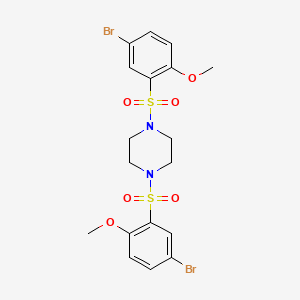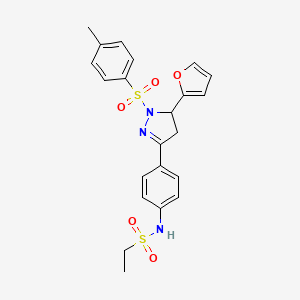
N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the furan ring is a heterocyclic compound that is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Similar compounds have been found to exhibit good thermal stability and solubility in polar organic solvents .Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structures of Related Compounds : Research by Borisova et al. (2016) examined the stereochemical peculiarities of compounds closely related to N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, focusing on their crystal structures. These studies highlight the importance of structural analysis in understanding the chemical properties and potential applications of such compounds (Borisova et al., 2016).
Antibacterial Properties
- In Vitro Antibacterial Activity : Rani et al. (2012, 2015) synthesized novel pyrazoline derivatives, including structures similar to the compound , and evaluated their in vitro antibacterial activity. These studies demonstrate the potential of such compounds in developing new antibacterial agents (Rani et al., 2012); (Rani et al., 2015).
Antimicrobial and Antiinflammatory Applications
- Utility in Synthesizing Antimicrobial Compounds : Abdelhamid et al. (2019) highlighted the synthesis of compounds using pyrazolines, including structures similar to the compound , for their potential in antimicrobial applications. These findings suggest the compound's relevance in developing new antimicrobial agents (Abdelhamid et al., 2019).
- Synthesis for Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) conducted studies on the synthesis of pyrazoline derivatives, akin to the compound , for their potential as antiinflammatory and antibacterial agents. This research underscores the compound's potential in therapeutic applications (Ravula et al., 2016).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Derivatives : Turki (2019) described the synthesis and characterization of aniline oxide derivatives related to N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, providing insights into the chemical nature and potential applications of these compounds (Turki, 2019).
Applications in Cancer Research
- Anticancer Drug Candidates : A study by Gul et al. (2018) synthesized compounds similar to the compound and evaluated their potential as anticancer drug candidates. This research suggests the possible use of such compounds in cancer treatment (Gul et al., 2018).
Propriétés
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-10-8-17(9-11-18)20-15-21(22-5-4-14-30-22)25(23-20)32(28,29)19-12-6-16(2)7-13-19/h4-14,21,24H,3,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZPWYBKNXZKQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)
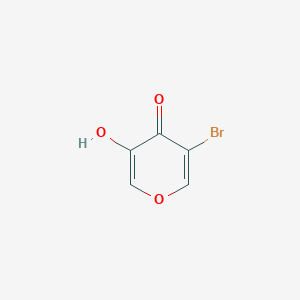
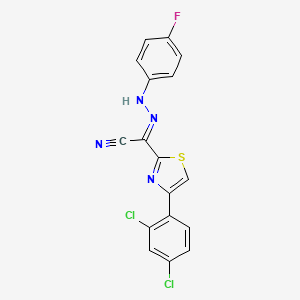
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
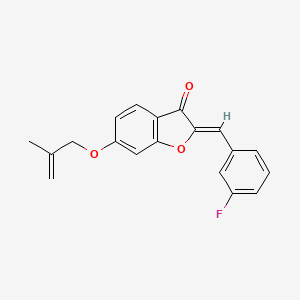

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372892.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2372898.png)
